molecular formula C7H14N2O2 B12976346 Methyl (3S,4R)-4-aminopiperidine-3-carboxylate

Methyl (3S,4R)-4-aminopiperidine-3-carboxylate

Cat. No.: B12976346
M. Wt: 158.20 g/mol
InChI Key: URYGCNLIJAPLFC-NTSWFWBYSA-N
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Description

Methyl (3S,4R)-4-aminopiperidine-3-carboxylate is a chiral compound that belongs to the class of piperidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4R)-4-aminopiperidine-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as piperidine derivatives.

    Chiral Resolution: Enantioselective synthesis or chiral resolution techniques are employed to obtain the desired stereochemistry.

    Functional Group Transformation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4R)-4-aminopiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or anhydrides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl (3S,4R)-4-aminopiperidine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (3S,4R)-4-aminopiperidine-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R,4S)-4-aminopiperidine-3-carboxylate: A stereoisomer with different biological activities.

    Piperidine Derivatives: Compounds with similar piperidine core structures but varying functional groups.

Uniqueness

Methyl (3S,4R)-4-aminopiperidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological activities and synthetic utility compared to its stereoisomers and other piperidine derivatives .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

methyl (3S,4R)-4-aminopiperidine-3-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)5-4-9-3-2-6(5)8/h5-6,9H,2-4,8H2,1H3/t5-,6+/m0/s1

InChI Key

URYGCNLIJAPLFC-NTSWFWBYSA-N

Isomeric SMILES

COC(=O)[C@H]1CNCC[C@H]1N

Canonical SMILES

COC(=O)C1CNCCC1N

Origin of Product

United States

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